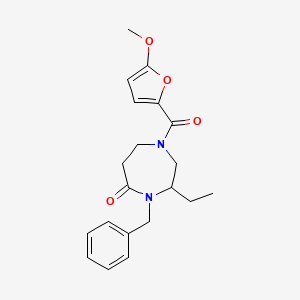![molecular formula C19H22ClNO2 B5366633 4-butoxy-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/structure/B5366633.png)
4-butoxy-N-[2-(4-chlorophenyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-[2-(4-chlorophenyl)ethyl]benzamide, also known as BCEE, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in cancer research. BCEE is a member of the benzamide family and is structurally similar to other benzamide derivatives that have been shown to possess anti-tumor properties. In
Mecanismo De Acción
The exact mechanism of action of 4-butoxy-N-[2-(4-chlorophenyl)ethyl]benzamide is not fully understood, but it is thought to act by inhibiting the activity of histone deacetylases (HDACs), enzymes that play a role in regulating gene expression. HDAC inhibitors have been shown to induce differentiation and apoptosis in cancer cells, and it is believed that this compound works through a similar mechanism.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. This compound has also been shown to have anti-inflammatory properties, which may contribute to its anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-butoxy-N-[2-(4-chlorophenyl)ethyl]benzamide is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its purity can be controlled. However, one limitation of this compound is that it is relatively new and has not been extensively studied in vivo. Further research is needed to determine its safety and efficacy in animal models and humans.
Direcciones Futuras
There are a number of future directions for research on 4-butoxy-N-[2-(4-chlorophenyl)ethyl]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors, which may have greater anti-tumor activity and fewer side effects than current treatments. Another area of interest is the use of this compound in combination with other anti-cancer agents, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, further research is needed to determine the safety and efficacy of this compound in animal models and humans, and to identify any potential side effects or toxicity.
Métodos De Síntesis
The synthesis of 4-butoxy-N-[2-(4-chlorophenyl)ethyl]benzamide involves a multistep process that begins with the reaction of 4-chlorobenzyl chloride with 2-(4-butoxyphenyl)ethylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with benzoyl chloride to form the final product, this compound. The purity of the compound can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
4-butoxy-N-[2-(4-chlorophenyl)ethyl]benzamide has been shown to possess anti-tumor properties and has been studied extensively for its potential application in cancer research. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may be an effective treatment for cancer.
Propiedades
IUPAC Name |
4-butoxy-N-[2-(4-chlorophenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-2-3-14-23-18-10-6-16(7-11-18)19(22)21-13-12-15-4-8-17(20)9-5-15/h4-11H,2-3,12-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBORLFSMQNBOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5366551.png)
![1'-(cyclopropylcarbonyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5366554.png)

![2-cyclohexyl-5-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5366570.png)
![(3R*,3aR*,7aR*)-1-(isoquinolin-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366578.png)
![4-(4-morpholinyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5366591.png)
![2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5366598.png)
![methyl 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]butanoate](/img/structure/B5366609.png)
![4-chloro-1-[(2-methoxyphenyl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5366610.png)
![N-(3-chloro-4-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5366618.png)

![3-(3,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5366622.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366644.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(1,3-thiazol-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366646.png)